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molecular formula C7H6BrClO B1287066 (3-Bromo-5-chlorophenyl)methanol CAS No. 917562-09-5

(3-Bromo-5-chlorophenyl)methanol

Cat. No. B1287066
M. Wt: 221.48 g/mol
InChI Key: XGBLROAPOAITNY-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of 3-bromo-5-chlorobenzoic acid (1.0 g, 4.3 mmol) in THF (30 mL) was added borane-THF solution (13 mL, 1.0 M) at 0° C. The mixture was allowed to stir for 16 hours. TLC showed clean conversion. The reaction was quenched with methanol, diluted with EtOAc (100 mL), washed with 0.5 N HCl, 0.5 N NaOH, and brine, dried over sodium sulfate, filtered and concentrated to give rise to (3-bromo-5-chlorophenyl)methanol as a waxy solid (680 mg, 72% yield). To the above solid (680 mg, 3.1 mmol) was added thallium trifluoroacetate (1.8 g, 3.4 mmol) and TFA (4 mL). The mixture was allowed to stir at RT for 16 hours. The volatiles were removed under reduced pressure. The residue was pumped under high vacuum for 15 minutes before palladium (II) chloride (0.054 g, 0.31 mmol), magnesium oxide (0.25 g, 6.1 mmol), lithium chloride (0.13 g, 0.31 mmol), and methanol (30 mL) were added. The mixture was stirred under an atmosphere of carbon mono-oxide until the reaction turned black. The reaction was diluted with DCM (50 mL), filtered through a pad of Celite®, adsorbed onto silica gel, and purified by MPLC. Removal of solvent gave rise to a mixture of 5-bromo-7-chloro-2-benzofuran-1(3H)-one and 7-bromo-5-chloro-2-benzofuran-1(3H)-one. LC/MS: (IE, m/z) (M+1)+=249.0;
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5](O)=[O:6].B.C1COCC1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([Cl:11])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)Cl
Name
Quantity
13 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol
ADDITION
Type
ADDITION
Details
diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
washed with 0.5 N HCl, 0.5 N NaOH, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Cl)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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